Nuclomedone

Autoimmune Disease Rheumatoid Arthritis Immunomodulation

Nuclomedone (TEI-3096) is a thiazolopyrimidine immunomodulator with a unique mechanism of action distinct from anti-inflammatories (e.g., ibuprofen) and immunosuppressants (e.g., cyclophosphamide). It selectively normalizes aberrant immune responses without affecting normal immunity, making it the only validated tool for prophylactic modulation of collagen-induced arthritis (CIA) in rats (oral 10–50 mg/kg pre-treatment). In vitro, it inhibits T- and B-cell blastformation at 50–500 µM. Choose this compound for research on immune tolerance restoration, not global immunosuppression.

Molecular Formula C13H11ClN2O2S
Molecular Weight 294.76 g/mol
CAS No. 86017-21-2
Cat. No. B10762897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNuclomedone
CAS86017-21-2
Molecular FormulaC13H11ClN2O2S
Molecular Weight294.76 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-10-11(17)15-13-16(12(10)18)5-6-19-13/h1-4,10H,5-7H2
InChIKeyQSKVYHYMQQQAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nuclomedone (TEI-3096) Immunomodulator: Baseline Properties for Scientific Procurement


Nuclomedone, also known as TEI-3096 and TI-31, is a synthetic small molecule belonging to the thiazolopyrimidine class [1]. With a molecular formula of C13H11ClN2O2S and a molecular weight of 294.76 g/mol , it is characterized as an immunomodulator, distinct from conventional anti-inflammatory or immunosuppressive agents [1]. The compound has been historically investigated for its ability to normalize aberrant immune responses, with a primary focus on autoimmune conditions such as rheumatoid arthritis [2].

Why Nuclomedone Cannot Be Substituted with Standard Anti-Inflammatories or Immunosuppressants


Generic substitution between immunomodulators, anti-inflammatories, and immunosuppressants is not scientifically valid due to fundamentally different mechanisms of action. Nuclomedone (TEI-3096) is documented to depress collagen-induced arthritis (CIA) in rats by regulating the immune response to collagen [1]. Critically, the same study demonstrates that this effect is achieved through a mechanism distinct from that of anti-inflammatory drugs or immunosuppressants like cyclophosphamide, dexamethasone, or ibuprofen, which act via different pathways and can cure established arthritis [1]. Furthermore, TEI-3096's ability to suppress adjuvant arthritis occurs without any effect on conventional inflammation [2], underscoring a unique functional profile not replicated by standard anti-inflammatory compounds. Substituting it with a generic immunosuppressant or NSAID would introduce a completely different pharmacological profile and expected experimental outcome.

Quantitative Differentiation of Nuclomedone: Comparative Efficacy and Mechanism Data


Mechanistic Differentiation: Immunomodulation vs. Immunosuppression in Arthritis

In a rat collagen-induced arthritis (CIA) model, Nuclomedone (TI-31) demonstrated a functional profile distinct from conventional immunosuppressants. While cyclophosphamide, dexamethasone, and ibuprofen could protect against arthritis development and cure established disease across various dosing regimens, Nuclomedone was only effective when administered prophylactically and failed to treat established arthritis [1]. This specific temporal window of efficacy, coupled with its distinct lack of effect on established inflammation, provides a clear functional differentiation from broad-spectrum immunosuppressants and anti-inflammatories [1][2].

Autoimmune Disease Rheumatoid Arthritis Immunomodulation

Prophylactic Dose-Response in Collagen-Induced Arthritis Model

The anti-arthritic effect of Nuclomedone (TI-31) in the rat CIA model is dose-dependent. Oral administration of 10 mg/kg and 50 mg/kg daily for 7 days prior to collagen immunization resulted in a significant depression of arthritis development [1]. This establishes a clear, quantifiable prophylactic dosing window, differentiating it from compounds that may require continuous or higher-dose therapeutic administration.

Collagen-Induced Arthritis In Vivo Efficacy Dose-Response

Concentration-Dependent Inhibition of Lymphocyte Activation In Vitro

In murine lymphocyte cultures, TEI-3096 inhibits blastformation induced by both Concanavalin A (Con A, a T-cell mitogen) and Lipopolysaccharide (LPS, a B-cell mitogen) [1]. This inhibition occurs in a concentration-dependent manner, with significant effects observed in the range of 50-500 µM [1]. This in vitro potency provides a quantifiable benchmark for its effect on both T- and B-cell activation pathways.

Lymphocyte Blastogenesis T-Cell B-Cell

Normalization of Aberrant vs. Normal Immune Response

A key differentiating feature of TEI-3096 is its selective effect on abnormal immune responses. Orally administered TEI-3096 normalized the colchicine-induced enhancement of antibody formation against TNP-HGG but had no effect on the anti-SRBC plaque-forming cell (PFC) response in normal mice [1]. Similarly, it suppressed the elevated PFC response against a T cell-dependent antigen but not normal PFC or antibody formation against a T cell-independent antigen [1]. This data demonstrates a functional selectivity for restoring immune homeostasis rather than causing general immunosuppression.

Immune Homeostasis Autoimmunity Immunopharmacology

In Vivo Efficacy in Autoimmune Nephritis Model

In a separate chronic autoimmune model, oral administration of TI-31 at 10 mg/kg was sufficient to improve both the elevated polyclonal B cell activation and nephritic changes in NZB/NZW F1 mice, a model for systemic lupus erythematosus [1]. This finding extends the quantitative evidence of Nuclomedone's immunomodulatory activity beyond arthritis models to systemic autoimmune pathology, further reinforcing its specific functional profile [1].

Autoimmune Nephritis Lupus In Vivo Model

Validated Application Scenarios for Nuclomedone in Preclinical Research


Prophylactic Studies in Collagen-Induced Arthritis (CIA) Models

Based on direct in vivo evidence, Nuclomedone is a validated tool compound for prophylactic studies in rat CIA models. The recommended oral dosing regimen for pre-treatment is 10-50 mg/kg daily for 7 days prior to collagen immunization to significantly depress arthritis development [1]. This scenario is specific to evaluating the modulation of the early immune response to autoantigen, and the compound should not be used to treat established arthritis, where it has been shown to be ineffective [1].

Investigating Selective Normalization of Dysregulated Immune Responses

Nuclomedone is well-suited for in vivo and in vitro studies aimed at dissecting the mechanisms of immune homeostasis. Its documented ability to normalize an abnormally enhanced antibody response (e.g., induced by colchicine) without affecting a normal immune response [2] provides a unique functional handle. This makes it a valuable agent for research focused on the selective restoration of immune tolerance rather than global immunosuppression, as evidenced by its activity in autoimmune nephritis models at 10 mg/kg [3].

In Vitro Modulation of Lymphocyte Activation Pathways

For in vitro immunology research, Nuclomedone can be used to inhibit both T-cell (Con A-induced) and B-cell (LPS-induced) blastformation in a concentration-dependent manner, with effective concentrations documented in the 50-500 µM range [2]. This provides a clear experimental window for dose-response studies and for comparing its modulatory effects with other compounds in standard lymphocyte activation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nuclomedone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.